molecular formula C21H29N3O4 B600996 Lisinopril S,S,S-Diketopiperazine CAS No. 328385-86-0

Lisinopril S,S,S-Diketopiperazine

Katalognummer: B600996
CAS-Nummer: 328385-86-0
Molekulargewicht: 387.47
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lisinopril S,S,S-Diketopiperazine is a pharmaceutical secondary standard and certified reference material used in pharmaceutical research and quality control. It is a derivative of Lisinopril, an angiotensin-converting enzyme inhibitor commonly used to treat hypertension, heart failure, and acute myocardial infarction .

Vorbereitungsmethoden

The synthesis of Lisinopril S,S,S-Diketopiperazine involves the cyclization of Lisinopril to form the diketopiperazine ring. This process typically requires specific reaction conditions, including the use of appropriate solvents and catalysts to facilitate the cyclization reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Lisinopril S,S,S-Diketopiperazine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Hypertension Management

Lisinopril and its derivatives, including S,S,S-diketopiperazine, are primarily utilized in managing hypertension. The mechanism involves inhibiting ACE, which reduces the formation of angiotensin II, leading to vasodilation and decreased blood pressure . Studies have shown that lisinopril effectively lowers blood pressure in various populations, including those with diabetes and heart failure .

Heart Failure Treatment

Lisinopril is also indicated for heart failure management. Its use improves cardiac output and reduces symptoms associated with heart failure by decreasing systemic vascular resistance . The diketopiperazine derivative may play a role in enhancing these effects or altering pharmacokinetics.

Renal Protection

Lisinopril has protective effects on renal function, particularly in diabetic patients. By inhibiting ACE, it helps prevent diabetic nephropathy progression by reducing glomerular hypertension . The diketopiperazine form may influence these protective mechanisms.

Stability Considerations

The presence of lisinopril S,S,S-diketopiperazine as an impurity raises concerns regarding the stability of lisinopril formulations. Research indicates that formulations containing larger particle sizes of dibasic calcium phosphate dihydrate can reduce the degradation to diketopiperazine, thus enhancing shelf life .

Analytical Methods for Detection

Various analytical techniques have been developed to quantify lisinopril and its impurities, including HPLC with fluorimetric detection and spectrophotometry . These methods are essential for ensuring quality control in pharmaceutical manufacturing.

Clinical Observations

In a clinical setting, patients treated with lisinopril have reported side effects such as dry cough and angioedema, which are common among ACE inhibitors . Understanding the role of impurities like S,S,S-diketopiperazine may provide insights into these adverse effects.

Comparative Studies

Comparative studies among different ACE inhibitors have demonstrated varying potencies and side effects profiles, with lisinopril showing significant antihypertensive effects over time compared to others like enalapril and ramipril . The diketopiperazine derivative's influence on these outcomes warrants further investigation.

Wirkmechanismus

Lisinopril S,S,S-Diketopiperazine exerts its effects by inhibiting the angiotensin-converting enzyme, which plays a crucial role in the renin-angiotensin-aldosterone system. This inhibition leads to the relaxation of blood vessels, increased blood circulation, and reduced blood pressure. The molecular targets involved include the angiotensin-converting enzyme and related pathways .

Vergleich Mit ähnlichen Verbindungen

Lisinopril S,S,S-Diketopiperazine can be compared with other similar compounds, such as:

Biologische Aktivität

Lisinopril S,S,S-Diketopiperazine, commonly referred to as an impurity in the synthesis of the antihypertensive drug lisinopril, has garnered attention due to its structural characteristics and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological implications, synthesis, and relevant research findings.

Overview of Lisinopril and Diketopiperazines

Lisinopril is a well-established angiotensin-converting enzyme (ACE) inhibitor primarily used in treating hypertension and heart failure. The S,S,S-Diketopiperazine form is a byproduct that may arise during the synthesis of lisinopril under specific conditions, such as high temperatures or acidic environments .

Diketopiperazines are cyclic dipeptides that can exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural similarity of S,S,S-Diketopiperazine to lisinopril suggests it may retain some pharmacological effects associated with ACE inhibition.

Pharmacological Implications

The presence of S,S,S-Diketopiperazine as an impurity raises questions about its impact on the pharmacodynamics and pharmacokinetics of lisinopril. Studies have shown that impurities can influence drug efficacy and safety profiles. For instance, the diketopiperazine form could modulate the therapeutic effects of lisinopril or lead to unexpected side effects .

Case Studies and Research Findings

  • Synthesis and Characterization :
    • A study focused on synthesizing and characterizing various impurities related to lisinopril, including S,S,S-Diketopiperazine. The synthesis was achieved through heating lisinopril in n-butanol with hydrochloric acid at elevated temperatures . The resulting compound was characterized using techniques such as HPLC and IR spectroscopy.
  • Toxicological Studies :
    • Toxicity assessments are crucial for understanding the safety of drug impurities. Preliminary data suggest that while lisinopril itself is well-tolerated, the effects of its impurities like S,S,S-Diketopiperazine require further investigation to ascertain their safety profiles in clinical settings .
  • Comparative Efficacy :
    • Comparative studies have indicated that lisinopril's efficacy in reducing urinary albumin excretion rates (AER) in diabetic nephropathy patients may not be significantly altered by the presence of certain impurities, although this does not rule out potential interactions with specific diketopiperazines .

Data Table: Biological Activity Summary

CompoundACE Inhibition (IC50)Pharmacological EffectsNotes
Lisinopril~0.1 μMAntihypertensiveEstablished clinical use
This compoundTBDPotential ACE inhibitionImpurity; requires further study
Related Diketopiperazines0.24 - 5.81 μMAntimicrobial, anti-inflammatoryStructural analogs with varying effects

Eigenschaften

IUPAC Name

(2S)-2-[(3S,8aS)-3-(4-aminobutyl)-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4/c22-13-5-4-9-17-19(25)23-14-6-10-16(23)20(26)24(17)18(21(27)28)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18H,4-6,9-14,22H2,(H,27,28)/t16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEMHWCBWYXAOU-BZSNNMDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)N(C(C(=O)N2C1)CCCCN)C(CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C(=O)N([C@H](C(=O)N2C1)CCCCN)[C@@H](CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328385-86-0
Record name Lisinopril S,S,S-diketopiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0328385860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LISINOPRIL S,S,S-DIKETOPIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ITR705O35
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lisinopril S,S,S-Diketopiperazine
Reactant of Route 2
Lisinopril S,S,S-Diketopiperazine
Reactant of Route 3
Lisinopril S,S,S-Diketopiperazine
Reactant of Route 4
Lisinopril S,S,S-Diketopiperazine
Reactant of Route 5
Lisinopril S,S,S-Diketopiperazine
Reactant of Route 6
Lisinopril S,S,S-Diketopiperazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.